- Synthesis of 8-alkylthio- and 8-selanyl pyrazolo triazines, Phosphorus, 2020, 195(8), 666-676

Cas no 917-54-4 (Methyllithium (1.6M in Diethyl Ether))

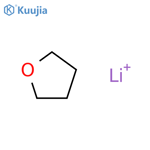

917-54-4 structure

Nombre del producto:Methyllithium (1.6M in Diethyl Ether)

Número CAS:917-54-4

MF:CH3Li

Megavatios:21.9755203723907

MDL:MFCD00008253

CID:83190

PubChem ID:24873753

Methyllithium (1.6M in Diethyl Ether) Propiedades químicas y físicas

Nombre e identificación

-

- Methyllithium

- Methyllithium solution

- Methyllithium lithium bromide complex solution

- MethyllithiumcomplexedwithlithiumbromideinethyletherMc

- lithium,carbanide

- Methyllithium,1.0 M in 2-Methyltetrahydrofuran, SpcSeal

- 1.6 M in diethyl ether, MkSeal

- Lithium methanide

- Lithium methide

- Lithium,methyl

- MeLi

- methyllitium

- methyl-lithiu

- Methyl-lithium

- Lithium,methyl-

- Methyllithium (ACI)

- AKOS015840105

- Q413849

- Lithium, methyl-

- DTXSID7061273

- NS00079585

- Methyl lithium

- EINECS 213-026-4

- IHLVCKWPAMTVTG-UHFFFAOYSA-N

- 917-54-4

- M1655

- lithium;carbanide

- EC 213-026-4

- MFCD00008253

- CHEBI:51486

- methllithium

- methyllithum

- CH3Li

- Methyllithium (1.6M in Diethyl Ether)

-

- MDL: MFCD00008253

- Renchi: 1S/CH3.Li/h1H3;

- Clave inchi: DVSDBMFJEQPWNO-UHFFFAOYSA-N

- Sonrisas: C[Li]

Atributos calculados

- Calidad precisa: 22.03950

- Masa isotópica única: 22.039

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 2

- Cuenta de enlace giratorio: 0

- Complejidad: 2

- Recuento de unidades de unión covalente: 2

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: nothing

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 0A^2

Propiedades experimentales

- Color / forma: Not determined

- Denso: 0.846 g/mL at 25 °C

- Punto de fusión: 70-71 ºC

- Punto de ebullición: 35℃

- Punto de inflamación: Fahrenheit: 5 ° f < br / > Celsius: -15 ° C < br / >

- Disolución: Reacts with water

- Coeficiente de distribución del agua: Reacts with water.

- PSA: 0.00000

- Logp: 0.58380

- Sensibilidad: Air & Moisture Sensitive

- Presión de vapor: No data available

- Disolución: Insoluble in hydrocarbon solvents; It can be properly dissolved in ether solvents; It reacts with water and other protonic solvents to form methane

- Color / forma: 3.1 M in diethoxymethane

Methyllithium (1.6M in Diethyl Ether) Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H224-H250-H260-H302-H305-H314-H335+H336-H361

- Declaración de advertencia: P201-P202-P210-P222-P223-P231+P232-P233-P240-P241+P242+P243-P260-P264-P270-P271-P280-P301+P330+P331+P310-P302+P334-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P308+P313-P335+P334-P370+P378-P402+P404-P403+P233-P405-P422-P501

- Número de transporte de mercancías peligrosas:UN 3399 4.3/PG 1

- Wgk Alemania:2

- Código de categoría de peligro: 11-15-36/37/38

- Instrucciones de Seguridad: S16-S26-S36/37/39-S45-S43-S30-S60

- Código F de la marca fuka:10

-

Señalización de mercancías peligrosas:

- Grupo de embalaje:I

- TSCA:Yes

- Nivel de peligro:4.3

- Período de Seguridad:4.3

- Términos de riesgo:R12; R14/15; R17; R19; R22; R34

- Categoría de embalaje:I

- Condiciones de almacenamiento:0-10°C

Methyllithium (1.6M in Diethyl Ether) PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000457-100ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 1.6 M in diethyl ether | 100ml |

¥806 | 2024-05-21 | |

| Enamine | EN300-39354-0.25g |

lithium(1+) ion methanide |

917-54-4 | 0.25g |

$240.0 | 2023-02-10 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 514330-100ML |

917-54-4 | 100ML |

¥1289.93 | 2023-01-17 | |||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M82000-100ml |

Methyllithium |

917-54-4 | 1.6 M in diethyl ether, Acseal | 100ml |

¥418.0 | 2024-07-15 | |

| BAI LING WEI Technology Co., Ltd. | 93-0358-0.25mole |

Methyllithium, complexed with lithium bromide in ethyl ether (1.5M) |

917-54-4 | 0.25mole |

¥ 1935 | 2021-07-08 | ||

| Enamine | EN300-39354-0.05g |

lithium(1+) ion methanide |

917-54-4 | 0.05g |

$112.0 | 2023-02-10 | ||

| Cooke Chemical | A4598229-500ml |

Methyllithium solution |

917-54-4 | 3.1Mindiethoxymethane | 500ml |

RMB 1599.20 | 2023-09-07 | |

| TRC | M305825-250ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 250ml |

165.00 | 2021-08-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M299175-500ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 3.1 M in diethoxymethane | 500ml |

¥3399.90 | 2023-09-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000457-500ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 1.6 M in diethyl ether | 500ml |

¥3150 | 2024-05-21 |

Methyllithium (1.6M in Diethyl Ether) Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Hexane ; 10 min, -40 - -30 °C; 1 h, -40 °C → rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Lithium Solvents: Diethyl ether

Referencia

- One-bond carbon-13-carbon-13 coupling constants as a probe for carbocation structure. Doubly carbon-13 labeled 1,4-bishomotropylium ion, Journal of the American Chemical Society, 1986, 108(13), 3819-24

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Lithium Solvents: Diethyl ether

Referencia

- Preparation of halide-free methyllithium (lithium, methyl-), Organic Syntheses, 1984, 62, 101-10

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Lithium Catalysts: N,N-Dimethyl-1-naphthylamine Solvents: Tetrahydrofuran ; 60 min, -45 °C

Referencia

- Fundamental Difference in Reductive Lithiations with Preformed Radical Anions versus Catalytic Aromatic Electron-Transfer Agents: N,N-Dimethylaniline as an Advantageous Catalyst, Angewandte Chemie, 2016, 55(1), 383-386

Synthetic Routes 5

Condiciones de reacción

Referencia

- Synthetic studies on indoles and related compounds. XXXV. Unexpected debenzylation of N-benzylindoles with lithium base. A new method of N-debenzylation, Tetrahedron Letters, 1995, 36(10), 1671-2

Synthetic Routes 6

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Lithium Solvents: Diethyl ether ; reflux; 3 h, reflux

Referencia

- Synthesis and metathesis polymerization of 5,5-bis(trimethylsilyl)-2-norbornene, Neftekhimiya, 2008, 48(4), 300-305

Synthetic Routes 8

Condiciones de reacción

Referencia

- Organocuprate-Initiated Domino Michael-Intramolecular Aldol Reaction - Application to the Formation of Ring B of the Aglycon of Landomycins, European Journal of Organic Chemistry, 2012, 2012(5), 908-912

Synthetic Routes 9

Condiciones de reacción

Referencia

- Enantioselective addition of organolithium reagents to quinoline catalyzed by 1,2-diamines, Tetrahedron: Asymmetry, 2005, 16(5), 925-929

Synthetic Routes 10

Condiciones de reacción

1.1 Solvents: Benzene-d6 ; rt

Referencia

- Isolable 1,1-Disubstituted Silole Dianion: a Homogeneous Two-Electron-Transfer Reducing Reagent, Inorganic Chemistry, 2014, 53(12), 5890-5892

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Lithium Solvents: Diethyl ether ; heated; 1 h, reflux

Referencia

- Functionalized α-bromocyclopropylmagnesium bromides: Generation and some reactions, Russian Journal of Organic Chemistry, 2013, 49(11), 1580-1593

Synthetic Routes 12

Condiciones de reacción

Referencia

- Product subclass 7: Alkyllithium and cycloalkyllithium compounds, Science of Synthesis, 2006, 8, 243-252

Synthetic Routes 13

Condiciones de reacción

Referencia

- Reaction of (9-anthryl)arylmethyl chlorides with Grignard and lithium reagents, Journal of the American Chemical Society, 1982, 104(6), 1636-43

Synthetic Routes 14

Synthetic Routes 15

Condiciones de reacción

Referencia

- Rearrangement Pathways of 2-Hydroxy-2-methylpropylidene: An Experimental and Computational Study, Journal of Organic Chemistry, 2002, 67(10), 3257-3265

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Lithium, compd. with sodium (1:1), ion(1+) Solvents: Diethyl ether ; 15 min, 0 °C; 30 min, 0 °C

Referencia

- Preparation of Highly Reactive Lithium Metal Dendrites for the Synthesis of Organolithium Reagents, Journal of the American Chemical Society, 2022, 144(36), 16631-16637

Synthetic Routes 17

Condiciones de reacción

Referencia

- Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors, Journal of Medicinal Chemistry, 2016, 59(16), 7651-7666

Methyllithium (1.6M in Diethyl Ether) Raw materials

- Methyllithium (1.6M in Diethyl Ether)

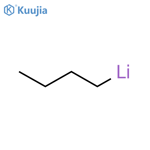

- lithium(1+) ion butan-1-ide

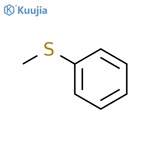

- Thioanisol

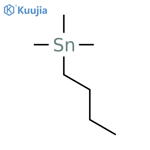

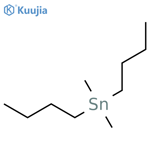

- Stannane,butyltrimethyl-

- Lithium(1+), (tetrahydrofuran)-

Methyllithium (1.6M in Diethyl Ether) Preparation Products

Methyllithium (1.6M in Diethyl Ether) Proveedores

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

(CAS:917-54-4)Methyllithium

Número de pedido:sfd16077

Estado del inventario:in Stock

Cantidad:200kg

Pureza:99.9%

Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:37

Precio ($):discuss personally

Methyllithium (1.6M in Diethyl Ether) Literatura relevante

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

917-54-4 (Methyllithium (1.6M in Diethyl Ether)) Productos relacionados

- 2246742-09-4(1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1396864-65-5(1-[(naphthalen-1-yl)methyl]-4-(thiophen-2-yl)piperidine-2,6-dione)

- 2171492-36-5(5F-Cumyl-P7aica)

- 90580-58-8(N-(3-Methylbutanoyl)alanine)

- 95732-59-5(Hedyotisol A)

- 2193067-30-8((9H-fluoren-9-yl)methyl N-2-methyl-1-(piperazin-1-yl)propan-2-ylcarbamate)

- 14031-97-1(11-undecenyloxyundecyltrichlorosilane)

- 2229157-94-0(3-(1-ethylcyclobutyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2171770-02-6(1-{2-azabicyclo2.1.1hexane-5-carbonyl}azetidine-2-carboxamide)

- 78078-49-6(3,3-(Ethylenedioxy)butylmagnesium bromide)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:917-54-4)Methyllithium solution

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:917-54-4)Methyllithium

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe